methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
This compound features a bicyclic cyclopenta[d]pyrimidin-2-one core, which is fused with a sulfur-containing thioether linkage and a methyl benzoate ester. Key structural elements include:
- Thioacetamido linker: May improve metabolic stability compared to oxygen-based linkages.
- Methyl benzoate: Contributes to lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-4-26(5-2)13-14-27-19-8-6-7-18(19)21(25-23(27)30)32-15-20(28)24-17-11-9-16(10-12-17)22(29)31-3/h9-12H,4-8,13-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGZZHAOOWVHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : Methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
- Molecular Formula : C23H30N4O4S
- Molecular Weight : 458.58 g/mol
- Purity : Typically ≥95% .
Anticancer Properties
Recent studies have indicated that compounds containing the pyrimidine scaffold exhibit a variety of biological activities, particularly in anticancer therapeutics. This compound has shown promising results in inhibiting cancer cell proliferation.
-
Mechanism of Action :
- The compound targets various kinases involved in cancer cell signaling pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- In vitro studies have demonstrated that it induces apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation .
- Cell Line Studies :
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| HCT116 | 6.9 | More effective |
| HepG2 | 5.9 | Comparable |
| PC3 | 12.8 | Less effective |
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. The presence of the diethylamino group enhances membrane permeability, potentially increasing its efficacy against bacterial strains .
Case Studies
Several case studies have highlighted the potential of similar compounds derived from the pyrimidine family:
- Piritrexim : This compound has been extensively studied for its anti-folate and anti-tumor properties. Its mechanism involves the inhibition of dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis necessary for DNA replication .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of pyrimidine derivatives in treating various cancers. Results from these trials may provide insights into the therapeutic viability of this compound .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate ()
- Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidine (thienopyrimidine fused with cyclopentane).
- Substituents :
- 4-Chlorophenyl group (electron-withdrawing, enhances binding to hydrophobic pockets).
- Ethyl ester (less lipophilic than methyl ester).
- Key Differences: Thieno-fused core vs. pyrimidinone core in the target compound. Chlorophenyl substituent vs. diethylaminoethyl group.
- Implications: The thieno core may confer distinct electronic properties, while the chlorophenyl group could improve target affinity .
(b) Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate ()
- Core Structure: Thieno[2,3-d]pyrimidine.
- Substituents :
- 6-Methyl and 5-phenyl groups (steric bulk).
- Oxybenzoate linkage (less stable than thioether).
- Physical Properties : Melting point = 147–148°C; Yield = 69%.
- Key Differences: Oxygen-based linkage vs. thioacetamido group. Lack of a diethylaminoethyl substituent.
- Implications : The oxy linkage may reduce metabolic stability compared to the thioether in the target compound .
(c) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
- Substituents: Nitrophenyl (electron-deficient) and cyano groups. Diethyl esters (increased solubility).
- Physical Properties : Melting point = 243–245°C; Purity = 51%.
- Key Differences: Imidazopyridine core vs. cyclopenta[d]pyrimidinone. Nitrophenyl group vs. benzoate ester.
- Implications : The nitrophenyl group may enhance reactivity in electrophilic substitution reactions .
Comparative Data Table
Research Findings and Implications
Thioether linkages (target and ) may offer greater metabolic stability than oxy linkages () .
Substituent Effects: The diethylaminoethyl group in the target compound likely increases solubility, contrasting with the lipophilic chlorophenyl () or nitrophenyl () groups. Methyl benzoate (target) balances lipophilicity and steric effects compared to bulkier diethyl esters () .
Synthetic Considerations :
- One-pot reactions (–5) and chiral catalysis () are viable strategies for synthesizing complex pyrimidine derivatives, though specific methods for the target compound remain undocumented in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
